molecular formula C16H13Cl2NO B8575207 2-Chloro-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 62236-25-3

2-Chloro-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B8575207
CAS No.: 62236-25-3
M. Wt: 306.2 g/mol
InChI Key: MSYFDUCASAEGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H13Cl2NO and its molecular weight is 306.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

62236-25-3

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

2-chloro-1-(5-chloro-3-phenyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C16H13Cl2NO/c17-9-16(20)19-10-14(11-4-2-1-3-5-11)13-8-12(18)6-7-15(13)19/h1-8,14H,9-10H2

InChI Key

MSYFDUCASAEGQL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1C(=O)CCl)C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.7 G of N-chloracetyl-3-phenylindoline was added with vigorous stirring to a solution of 0.77 g of chlorine in 10 ml of glacial acetic acid which had been cooled to 15° C. The temperature of the mixture which rose to 33° C. was cooled down to room temperature and the mixture stirred for a further hour. The resulting solution was poured into 100 ml of cold water. The liquid was decanted from the gummy residue, which was subsequently crystallized from ethanol to give 1.9 g of crystalline N-chloracetyl-3-phenyl-5-chloroindoline having a melting point of 107°-9° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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